molecular formula C13H21N3 B13258575 N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine

Cat. No.: B13258575
M. Wt: 219.33 g/mol
InChI Key: FTJKMHYEHSAXCJ-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine is a tertiary amine featuring a seven-membered azepane ring substituted with a methyl group and a pyridin-2-ylmethyl moiety at the 4-position. This compound has been listed in chemical catalogs (e.g., CymitQuimica) as a research chemical, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine

InChI

InChI=1S/C13H21N3/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3

InChI Key

FTJKMHYEHSAXCJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=N1)C2CCCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine typically involves the reaction of pyridine-2-carboxaldehyde with N-methylazepane-4-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-methyl-N-(pyridin-2-ylmethyl)azepan-4-one, while reduction may produce this compound .

Scientific Research Applications

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine is a chemical compound with the molecular formula C14H23N3C_{14}H_{23}N_3 and a CAS number of 1185304-06-6. It comprises a pyridine ring attached to an azepane moiety, a seven-membered saturated ring containing nitrogen. This combination of functional groups gives it potential biological activity, making it useful in medicinal chemistry and pharmacology. The compound often exists as a trihydrochloride salt to increase its solubility in aqueous solutions.

Scientific Research Applications

  • Pharmaceutical Development this compound is being explored for its potential as a therapeutic agent, with preliminary studies suggesting it may act on various biological targets. Further research is needed to understand its mechanisms of action and therapeutic potential.
  • Interaction Studies Interaction studies are performed to understand how this compound interacts with biological systems. Key areas of focus include:
    • Receptor binding assays to identify its targets.
    • Enzyme inhibition studies to assess its impact on enzymatic activity.
    • Cellular assays to evaluate its effects on cell function.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

C-7-Substituted-2-Morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives

  • Structure : These derivatives feature a quinazolin-4-amine core with a pyridin-2-ylmethyl group and morpholine substitution at the 2-position .
  • Synthesis : Prepared via palladium-catalyzed Suzuki reactions under microwave conditions, yielding 20 derivatives with varying C-7 substituents (e.g., halides, aryl groups) .
  • Bioactivity : Five compounds (8, 16, 23, 24, 25) demonstrated potent antibacterial activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Minimal inhibitory concentrations (MICs) ranged from 2–8 µg/mL .
  • Comparison: Unlike N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine, the quinazolin-4-amine core introduces rigidity and planar aromaticity, enhancing interactions with bacterial enzymes.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Contains a pyrazole ring substituted with pyridin-3-yl and cyclopropyl groups .
  • Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine, yielding 17.9% product .
  • Physicochemical Properties : Melting point 104–107°C; characterized by HRMS (m/z 215 [M+H]⁺) and NMR .
  • Comparison : The pyrazole ring introduces a smaller heterocycle compared to azepane, reducing conformational flexibility. The pyridin-3-yl substituent may alter electronic properties compared to pyridin-2-yl, affecting binding to targets like kinases or GPCRs.

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine

  • Structure : Features a 1,2,4-oxadiazole ring replacing the pyridine group in the target compound .
  • Molecular Formula: C₁₁H₂₀N₄O; SMILES: CC1=NC(=NO1)CN(C)C2CCCNCC2 .
  • This substitution may improve bioavailability but reduce π-π stacking interactions critical for target binding.

N-{3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

  • Structure : Combines a tetrahydro-2H-pyran-4-amine with a cyclopentyl-isopropyl-piperidinecarbonyl group .
  • Synthesis : Hydrogenation of a dihydropyridine intermediate over palladium/charcoal yielded 399.2 Da product (C₂₅H₃₈N₂O₂) .
  • Comparison: The tetrahydro-2H-pyran ring offers different steric and electronic environments compared to azepane.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Bioactivity/Applications Source
This compound C₁₃H₂₁N₃ 219.33 Azepane, pyridin-2-ylmethyl Research chemical
C-7-Substituted quinazolin-4-amine derivatives Varies (e.g., C₂₄H₂₃ClN₆O) ~450–500 Quinazoline, morpholine, pyridin-2-yl Antibacterial (MIC 2–8 µg/mL)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ 214.26 Pyrazole, pyridin-3-yl, cyclopropyl Kinase inhibition (potential)
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine C₁₁H₂₀N₄O 224.30 Azepane, oxadiazole Metabolic stability studies
Tetrahydro-2H-pyran-4-amine derivative C₂₅H₃₈N₂O₂ 399.2 Tetrahydro-2H-pyran, piperidinecarbonyl Not reported

Biological Activity

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring and an azepane moiety, suggests significant biological activity that warrants detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}N2_{2}, and it is known to exist as a trihydrochloride salt, enhancing its solubility in aqueous solutions. The structural features contribute to its reactivity and interaction with biological targets.

Property Details
CAS Number 1185304-06-6
Molecular Formula C13_{13}H18_{18}N2_{2}
Solubility Enhanced by trihydrochloride salt form

Preliminary studies indicate that this compound may interact with various biological targets, including neurotransmitter systems. Understanding these interactions is crucial for elucidating its therapeutic potential. The compound's mechanism likely involves binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research highlights several key areas where this compound exhibits significant biological activity:

Neuropharmacological Studies

A study investigating the effects of similar compounds on neurotransmitter receptors found that modifications in the azepane structure could enhance binding affinity to serotonin receptors, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Research on related azepane derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit proliferation in lung and breast cancer models . Further studies are needed to explore the specific anticancer mechanisms of this compound.

Analgesic Properties

In a neuropathic pain model, compounds structurally related to this compound demonstrated significant analgesic effects with minimal side effects . This positions the compound as a potential candidate for further development in pain management.

Future Directions

To fully understand the biological activity of this compound, comprehensive studies are required:

  • In vitro and In vivo Studies : Detailed pharmacological evaluations should be conducted to assess efficacy across various biological systems.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity will be crucial for optimizing therapeutic properties.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be necessary to establish safety and efficacy in humans.

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